Technical Guide: 1-Methyl-1H-indazol-7-ylamine (CAS No. 41926-06-1)
Technical Guide: 1-Methyl-1H-indazol-7-ylamine (CAS No. 41926-06-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indazol-7-ylamine is a heterocyclic amine containing an indazole core structure. The indazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals, recognized for its role as a versatile pharmacophore. This compound, with the Chemical Abstracts Service (CAS) number 41926-06-1, serves as a key building block and intermediate in the synthesis of a variety of compounds with potential therapeutic applications, particularly in the fields of oncology and neurology.[1] Its structural features, including the methylated indazole ring and the amino group at the 7-position, make it a valuable component for generating libraries of targeted molecules in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-1H-indazol-7-ylamine is provided in the table below. This data is essential for its handling, characterization, and use in synthetic and biological applications.
| Property | Value | Reference |
| CAS Number | 41926-06-1 | |
| Molecular Formula | C₈H₉N₃ | |
| Molecular Weight | 147.18 g/mol | |
| Appearance | Light brown to purple solid | |
| Purity | ≥ 95% (as determined by HPLC) | |
| Storage Conditions | 0-8°C |
Synthesis and Characterization
A plausible synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for 1-Methyl-1H-indazol-7-ylamine.
Experimental Protocols
General Procedure for Indazole Synthesis:
A general protocol for the synthesis of indazole derivatives involves the reaction of a substituted 2-nitro-toluene with a hydrazine source, followed by cyclization, methylation, and reduction of the nitro group. The specific reagents and conditions would require optimization for this particular isomer.
Characterization:
The identity and purity of synthesized 1-Methyl-1H-indazol-7-ylamine would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include those for the methyl group, the aromatic protons, and the amine protons.
-
¹³C NMR: To identify the number of unique carbon environments in the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A typical method would employ a C18 reverse-phase column with a gradient elution using a mixture of acetonitrile and water containing a small amount of a modifier like formic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Biological Activity and Applications
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[2] While specific studies detailing the biological targets of 1-Methyl-1H-indazol-7-ylamine are limited, its structural similarity to known kinase inhibitors suggests its potential utility in this area.
Indazole-containing compounds have been successfully developed as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[2][3][4] The amino group at the 7-position of 1-Methyl-1H-indazol-7-ylamine provides a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors against specific kinase targets.
Potential Signaling Pathway Involvement
Given the prevalence of indazole-based compounds as kinase inhibitors, a hypothetical signaling pathway where a derivative of 1-Methyl-1H-indazol-7-ylamine could act is depicted below. This diagram illustrates a generic kinase signaling cascade that is often a target in cancer therapy.
Caption: A hypothetical kinase signaling pathway potentially targeted by derivatives of 1-Methyl-1H-indazol-7-ylamine.
Experimental Workflow for Kinase Inhibitor Screening
To evaluate the potential of 1-Methyl-1H-indazol-7-ylamine or its derivatives as kinase inhibitors, a standard experimental workflow would be employed.
Caption: A typical experimental workflow for screening kinase inhibitors.
Conclusion
1-Methyl-1H-indazol-7-ylamine is a valuable chemical entity with significant potential in drug discovery and development. Its indazole core and reactive amino group make it an ideal starting point for the synthesis of novel compounds targeting a range of biological pathways, particularly those involving kinase signaling. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This guide provides a foundational overview for researchers and scientists working with this promising molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

